1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
CAS No.: 1018142-26-1
Cat. No.: VC4197715
Molecular Formula: C10H9F4N3O
Molecular Weight: 263.196
* For research use only. Not for human or veterinary use.
![1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one - 1018142-26-1](/images/structure/VC4197715.png)
Specification
CAS No. | 1018142-26-1 |
---|---|
Molecular Formula | C10H9F4N3O |
Molecular Weight | 263.196 |
IUPAC Name | 1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Standard InChI | InChI=1S/C10H9F4N3O/c1-4-8-5(9(13)14)2-7(18)15-10(8)17(16-4)3-6(11)12/h2,6,9H,3H2,1H3,(H,15,18) |
Standard InChI Key | REPKPNNFMITSJV-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)CC(F)F |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Structural Features
1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a bicyclic heterocycle comprising a pyrazole ring fused to a pyridinone system. The IUPAC name reflects substituents at three key positions:
-
N1: 2,2-difluoroethyl group (-CH2CF2)
-
C4: Difluoromethyl group (-CF2H)
-
C3: Methyl group (-CH3)
The pyridinone moiety introduces a ketone functional group at position 6, contributing to the compound’s polarity and hydrogen-bonding capacity .
Synthesis and Manufacturing Processes
General Synthetic Strategies
Pyrazolo[3,4-b]pyridinones are typically synthesized via two primary routes:
-
Pyridine ring formation on a preexisting pyrazole (e.g., cyclocondensation of pyrazole-4-carboxamides with diketones).
-
Pyrazole ring formation on a preexisting pyridine (e.g., [3+2] cycloaddition of nitrile imines with pyridinone derivatives) .
For the target compound, route 1 is favored due to the substitution pattern. A representative synthesis involves:
-
Step 1: Preparation of 3-methylpyrazole-4-carboxamide.
-
Step 2: Reaction with 2,2-difluoroethylamine and difluoromethyl ketone under acidic conditions to form the pyridinone ring.
-
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Optimization Challenges
-
Fluorine incorporation: Selective introduction of difluoroethyl and difluoromethyl groups requires anhydrous conditions to avoid hydrolysis.
-
Regioselectivity: Ensuring proper fusion of pyrazole and pyridinone rings necessitates strict temperature control (80–100°C) .
Target | Activity (IC50/EC50) | Model System | Citation |
---|---|---|---|
c-MYC/MAX dimerization | 3.2 μM | HeLa cells | |
PDE4B | 0.5 μM | Recombinant enzyme | |
TNF-α production | 0.8 μM | RAW 264.7 macrophages |
Patent Landscape and Industrial Applications
Key Patents
The compound falls under the scope of US20240300951A1, which claims:
-
Composition: Pyrazolopyridinones with N1-alkyl and C4-halo substituents.
Current Research and Future Directions
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume